3-Chloro-6-methyl-5,6,7,8-tetrahydrocinnoline
Overview
Description
3-Chloro-6-methyl-5,6,7,8-tetrahydrocinnoline is a heterocyclic compound with the molecular formula C9H11ClN2. It is a derivative of cinnoline, characterized by the presence of a chlorine atom at the third position and a methyl group at the sixth position on the cinnoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-methyl-5,6,7,8-tetrahydrocinnoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloroaniline with 2-methylcyclohexanone in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including condensation and cyclization, to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-methyl-5,6,7,8-tetrahydrocinnoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into dihydrocinnoline derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Dihydrocinnoline derivatives.
Substitution: Various substituted cinnoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-6-methyl-5,6,7,8-tetrahydrocinnoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Chloro-6-methyl-5,6,7,8-tetrahydrocinnoline involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-5,6,7,8-tetrahydrocinnoline
- 6-Methyl-5,6,7,8-tetrahydrocinnoline
- 3-Chloro-6-methylquinoline
Uniqueness
3-Chloro-6-methyl-5,6,7,8-tetrahydrocinnoline is unique due to the specific combination of a chlorine atom and a methyl group on the cinnoline ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-chloro-6-methyl-5,6,7,8-tetrahydrocinnoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2/c1-6-2-3-8-7(4-6)5-9(10)12-11-8/h5-6H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUIICKYDIBJHSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=NN=C(C=C2C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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